3'-Methoxy-4'-nitroflavone

Beschreibung

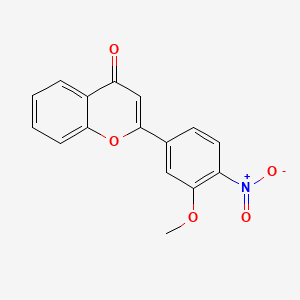

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-methoxy-4-nitrophenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO5/c1-21-16-8-10(6-7-12(16)17(19)20)15-9-13(18)11-4-2-3-5-14(11)22-15/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYZRNAKLZWNCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=CC=CC=C3O2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434287 |

Source

|

| Record name | 2-(3-Methoxy-4-nitrophenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145370-39-4 |

Source

|

| Record name | 3'-Methoxy-4'-nitroflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145370394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Methoxy-4-nitrophenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3'-Methoxy-4'-nitroflavone: A Technical Guide to its Aryl Hydrocarbon Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Aryl Hydrocarbon Receptor as a Therapeutic Target

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that has garnered significant attention in the fields of toxicology, immunology, and oncology.[1][2] Initially identified for its role in mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AhR is now recognized as a crucial regulator of diverse physiological processes.[1][2] Its involvement in cellular differentiation, immune responses, and the metabolism of both xenobiotics and endogenous compounds has positioned it as a promising therapeutic target.[1][2] Dysregulation of the AhR signaling pathway has been implicated in various pathologies, making the development of specific modulators of AhR activity a key area of research.

This technical guide provides an in-depth exploration of 3'-Methoxy-4'-nitroflavone (MNF), a synthetic flavonoid identified as a potent antagonist of the Aryl Hydrocarbon Receptor. We will delve into its mechanism of action, present key experimental data, and provide detailed protocols for its characterization, offering a comprehensive resource for researchers and drug development professionals working in this domain.

The Canonical AhR Signaling Pathway: A Brief Overview

The canonical AhR signaling pathway is initiated upon the binding of a ligand to the cytosolic AhR, which exists in a complex with chaperone proteins such as heat shock protein 90 (Hsp90).[1][3] Ligand binding induces a conformational change, leading to the translocation of the AhR-ligand complex into the nucleus.[1][3] Within the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[1][3] This AhR-ARNT heterodimer then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) located in the promoter regions of target genes, thereby modulating their transcription.[1][3] A well-characterized target gene of the AhR is Cytochrome P450 1A1 (CYP1A1), an enzyme involved in xenobiotic metabolism.[4]

Figure 1: Canonical AhR Signaling Pathway

3'-Methoxy-4'-nitroflavone: A Potent AhR Antagonist

3'-Methoxy-4'-nitroflavone (MNF) is a synthetic flavonoid that has been characterized as a potent antagonist of the Aryl Hydrocarbon Receptor.[5][6] Its chemical structure, featuring a methoxy group at the 3' position and a nitro group at the 4' position of the B-ring, is crucial for its antagonistic activity.

Mechanism of Action: Competitive Inhibition

The primary mechanism by which MNF exerts its antagonistic effect is through competitive binding to the ligand-binding pocket of the AhR.[5] By occupying the same binding site as AhR agonists like TCDD, MNF prevents the conformational changes necessary for receptor activation, subsequent nuclear translocation, and dimerization with ARNT.[5] This ultimately leads to a concentration-dependent inhibition of TCDD-induced gene expression.[5]

Figure 2: Mechanism of MNF Antagonism

Quantitative Analysis of Antagonist Activity

The potency of MNF as an AhR antagonist has been quantified through competitive binding assays. These studies have demonstrated that MNF can effectively displace the high-affinity AhR agonist, [3H]TCDD, from the rat cytosolic Ah receptor.

| Compound | IC50 (nM) | Receptor Source | Reference |

| 3'-Methoxy-4'-nitroflavone (MNF) | 2.27 | Rat Cytosolic Ah Receptor | [5] |

Table 1: Competitive Binding Affinity of 3'-Methoxy-4'-nitroflavone for the Aryl Hydrocarbon Receptor. The IC50 value represents the concentration of MNF required to inhibit 50% of the specific binding of a radiolabeled agonist to the AhR.

The Dual Nature of MNF: Antagonist with Context-Dependent Agonist Activity

While MNF is primarily characterized as a potent AhR antagonist, it is crucial for researchers to be aware of its potential for weak, context-dependent agonist activity.[4][7] Studies have shown that under certain conditions, particularly at higher concentrations and depending on the specific target gene and cell type, MNF can induce the expression of some AhR-regulated genes, such as CYP1A1.[4] This phenomenon highlights the complexity of ligand-receptor interactions and underscores the importance of thorough characterization of any potential AhR modulator across multiple endpoints and experimental systems. The ability of MNF to act as an antagonist or a weak agonist may be influenced by the promoter context of a particular gene.[4]

Experimental Protocols for Characterizing MNF Activity

To rigorously assess the AhR antagonist activity of 3'-Methoxy-4'-nitroflavone, a combination of in vitro assays is recommended. The following section provides detailed, step-by-step methodologies for key experiments.

AhR-Dependent Luciferase Reporter Gene Assay

This assay provides a quantitative measure of a compound's ability to induce or inhibit AhR-mediated gene transcription. It utilizes a cell line stably or transiently transfected with a reporter plasmid containing a luciferase gene under the control of DREs.

Materials:

-

Human hepatoma (HepG2) or mouse hepatoma (Hepa1c1c7) cells

-

DRE-luciferase reporter plasmid

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS

-

3'-Methoxy-4'-nitroflavone (MNF) stock solution (in DMSO)

-

TCDD stock solution (in DMSO) as a positive control agonist

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding:

-

Trypsinize and resuspend cells in fresh culture medium.

-

Determine cell density and seed 2 x 10^4 cells per well in 100 µL of medium into a 96-well plate.

-

Incubate overnight at 37°C in a humidified incubator with 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of MNF and TCDD in culture medium. The final DMSO concentration should not exceed 0.1%.

-

For antagonist assays, pre-incubate cells with varying concentrations of MNF for 1 hour.

-

Add a fixed, sub-maximal concentration of TCDD (e.g., 1 nM) to the MNF-treated wells.

-

Include appropriate controls: vehicle (DMSO), TCDD alone, and MNF alone.

-

Incubate the plate for 6 to 24 hours at 37°C.

-

-

Luciferase Assay:

-

Equilibrate the plate and luciferase assay reagent to room temperature.

-

Remove the culture medium from the wells.

-

Add luciferase assay reagent to each well according to the manufacturer's instructions (typically 100 µL).

-

Incubate for 10-15 minutes at room temperature to allow for cell lysis.

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the average relative light units (RLU) of the vehicle control from all other values.

-

Calculate the fold induction relative to the vehicle control.

-

For antagonist activity, plot the percentage of inhibition of TCDD-induced luciferase activity against the concentration of MNF to determine the IC50 value.

-

Competitive Ligand Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the AhR.

Materials:

-

Cytosolic extracts from cells or tissues expressing AhR (e.g., rat liver cytosol)

-

Radiolabeled AhR agonist (e.g., [3H]TCDD)

-

Unlabeled MNF stock solution (in DMSO)

-

Assay buffer (e.g., MENG buffer: 25 mM MOPS, 2 mM EDTA, 0.02% NaN3, 10% glycerol, pH 7.4)

-

Charcoal-dextran solution

-

Scintillation vials and scintillation cocktail

-

Scintillation counter

Protocol:

-

Incubation:

-

In a microcentrifuge tube, combine the cytosolic extract, a fixed concentration of [3H]TCDD, and varying concentrations of unlabeled MNF.

-

Include controls for total binding (no competitor) and non-specific binding (a large excess of unlabeled TCDD).

-

Incubate the mixture for a sufficient time to reach equilibrium (e.g., 2 hours at 4°C).

-

-

Separation of Bound and Free Ligand:

-

Add ice-cold charcoal-dextran solution to each tube to adsorb the unbound radioligand.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the charcoal.

-

-

Quantification:

-

Carefully transfer the supernatant (containing the protein-bound radioligand) to a scintillation vial.

-

Add scintillation cocktail and mix.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of MNF.

-

Determine the IC50 value, which is the concentration of MNF that inhibits 50% of the specific binding of [3H]TCDD.

-

Quantitative Real-Time PCR (RT-qPCR) for CYP1A1 Gene Expression

This assay measures the effect of MNF on the mRNA levels of the AhR target gene, CYP1A1, providing insights into its impact on endogenous gene regulation.

Materials:

-

Cell line of interest (e.g., MCF-7, HepG2)

-

MNF and TCDD stock solutions (in DMSO)

-

RNA isolation kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for CYP1A1 and a housekeeping gene (e.g., GAPDH, β-actin)

-

RT-qPCR instrument

Protocol:

-

Cell Treatment and RNA Isolation:

-

Seed cells in a 6-well plate and allow them to attach overnight.

-

Treat cells with vehicle, TCDD, MNF, or a combination of MNF and TCDD for a specified time (e.g., 24 hours).

-

Isolate total RNA from the cells using a commercial RNA isolation kit, following the manufacturer's protocol.

-

-

Reverse Transcription:

-

Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

-

qPCR:

-

Set up the qPCR reaction by combining the cDNA template, qPCR master mix, and primers for CYP1A1 and the housekeeping gene in a qPCR plate.

-

Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for CYP1A1 and the housekeeping gene in each sample.

-

Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle control.

-

Conclusion and Future Directions

3'-Methoxy-4'-nitroflavone stands out as a potent and well-characterized antagonist of the Aryl Hydrocarbon Receptor. Its primary mechanism of action through competitive binding makes it a valuable tool for dissecting the physiological and pathological roles of the AhR. However, the observation of its context-dependent weak agonist activity serves as a critical reminder of the complexities of ligand-receptor interactions and the necessity for comprehensive experimental validation.

For researchers in drug development, MNF and its analogs represent a promising scaffold for the design of novel therapeutics targeting AhR-mediated pathways in diseases such as cancer and autoimmune disorders. Future research should focus on elucidating the precise structural determinants that govern the switch between antagonist and agonist activity, which will be instrumental in the development of more selective and potent AhR modulators with improved therapeutic profiles. The detailed protocols provided in this guide offer a robust framework for the continued investigation and characterization of MNF and other novel AhR ligands.

References

- 1. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3'-methoxy-4'-nitroflavone, a reported aryl hydrocarbon receptor antagonist, enhances Cyp1a1 transcription by a dioxin responsive element-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of 3'-methoxy-4'-nitroflavone as a pure aryl hydrocarbon (Ah) receptor antagonist and evidence for more than one form of the nuclear Ah receptor in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beta-Naphthoflavone and 3'-methoxy-4'-nitroflavone exert ambiguous effects on Ah receptor-dependent cell proliferation and gene expression in rat liver 'stem-like' cells - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 3'-Methoxy-4'-nitroflavone

An In-Depth Technical Guide to the Biological Activity of 3'-Methoxy-4'-nitroflavone

Abstract

Flavonoids represent a vast and structurally diverse class of natural and synthetic compounds with a wide array of biological activities. Among the synthetic derivatives, 3'-Methoxy-4'-nitroflavone (3'M4'NF) has emerged as a significant chemical probe due to its potent and complex interaction with the Aryl Hydrocarbon Receptor (AhR), a key regulator of cellular responses to environmental xenobiotics. This technical guide provides a comprehensive analysis of the biological activity of 3'M4'NF, moving beyond a simple catalog of effects to explore the mechanistic underpinnings of its actions. We will dissect its role as a potent AhR antagonist, its context-dependent partial agonist activities, the resulting implications for chemoprevention and toxicology, and the evidence for AhR-independent mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this important research compound.

The Aryl Hydrocarbon Receptor (AhR): A Central Mediator of Xenobiotic Response

To appreciate the , one must first understand its primary molecular target: the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor belonging to the Per-Arnt-Sim (PAS) family. In its inactive state, it resides in the cytoplasm in a complex with chaperone proteins including heat shock protein 90 (Hsp90).

Upon binding to a ligand, such as the potent agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) or the pro-carcinogen benzo[a]pyrene (B[a]P), the AhR undergoes a conformational change. This change facilitates its translocation into the nucleus, where it dissociates from the chaperone complex and heterodimerizes with the AhR Nuclear Translocator (ARNT). This newly formed AhR/ARNT complex then binds to specific DNA sequences known as Dioxin Responsive Elements (DREs) or Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes.[1] This binding event initiates the transcription of a battery of genes, most notably those involved in xenobiotic metabolism, such as Cytochrome P450 enzymes CYP1A1, CYP1A2, and CYP1B1.

Context-Dependent Agonist Activity

Despite its classification as a potent antagonist, several studies reveal a more complex pharmacological profile. 3'M4'NF can, under certain conditions, act as a weak or partial AhR agonist.

-

Direct Gene Induction: In some cell systems, 3'M4'NF alone can induce the transcription of endogenous Cyp1a1, although not a reporter gene driven by the same DREs. [1]This suggests that the native chromatin environment plays a role in its activity.

-

Promoter-Specific Effects: The compound's effects are promoter-context specific. For instance, in rat liver 'stem-like' cells, 3'M4'NF was found to inhibit TCDD-induced Cyp1a1 expression, yet on its own, it induced a marked expression of other AhR-regulated genes like Cyp1b1 and Nqo1. [2]* DRE-Dependent Mechanism: Mechanistic studies have confirmed that the agonist activity of 3'M4'NF is mediated through the AhR and requires functional DREs. Mutation of the DRE core sequence obliterates the transcriptional response to 3'M4'NF, just as it does for TCDD. [1] This dual agonist/antagonist nature suggests that 3'M4'NF may stabilize a unique conformation of the AhR/ARNT complex, one that is capable of binding to DREs but whose transcriptional efficacy varies depending on the specific gene promoter's architecture and the co-regulators present in that cell type.

Biological Consequences and Therapeutic Potential

The intricate modulation of the AhR pathway by 3'M4'NF leads to significant and sometimes paradoxical biological outcomes.

Chemoprevention and Anticancer Activity

The ability of 3'M4'NF to block AhR activation is directly relevant to cancer prevention. Many environmental pro-carcinogens, like benzo[a]pyrene (B[a]P), are harmless until they are bioactivated into genotoxic metabolites by AhR-regulated enzymes, particularly CYP1A1.

By antagonizing the AhR, 3'M4'NF can significantly attenuate the genotoxicity of B[a]P. In vivo studies using C57Bl/6 mice demonstrated that co-treatment with 3'M4'NF significantly reduced B[a]P-induced chromosomal damage, as measured by the frequency of micronuclei in peripheral blood. [3][4] Furthermore, in the context of breast cancer, the AhR pathway can interact with growth factor signaling. The potent AhR agonist TCDD can mimic epidermal growth factor (EGF) signaling and protect MCF-10A human mammary epithelial cells from apoptosis. [5]3'M4'NF was shown to attenuate these TCDD-dependent effects, including the activation of pro-survival molecules Akt and Erk1/2, and to suppress the TCDD-induced increase in transforming growth factor-alpha (TGFα) mRNA. [5]

A Complex Toxicological Profile

The modulation of xenobiotic metabolizing enzymes is a double-edged sword. While inhibiting the bioactivation of pro-carcinogens is beneficial, these same enzymes are also critical for detoxifying harmful compounds.

A key study revealed a paradoxical effect of 3'M4'NF on B[a]P toxicity. [3]While it protected against B[a]P-induced genetic damage, it simultaneously enhanced other toxic effects, including lethality. [3][4]The proposed mechanism for this potentiated toxicity is the inhibition of both basal and induced CYP1A1/2 activities. [3][4]This suggests that by shutting down this metabolic pathway, 3'M4'NF may prevent the detoxification of B[a]P or its metabolites, leading to an accumulation of different toxic species. This finding underscores the critical importance of evaluating the full toxicological profile of any AhR modulator.

Evidence for AhR-Independent Mechanisms

Intriguingly, the protective effects of 3'M4'NF are not solely dependent on the AhR. In studies using Ahr null allele mice, which lack a functional AhR, 3'M4'NF still provided significant protection against B[a]P-induced genetic damage. [3][4]This crucial finding indicates that 3'M4'NF possesses additional, AhR-independent mechanisms of action that contribute to its overall biological activity. The nature of these off-target effects remains an important area for future investigation.

Experimental Protocols and Methodologies

The trustworthiness of scientific claims rests on reproducible methodologies. Below are detailed protocols for key assays used to characterize the biological activity of 3'M4'NF.

Protocol 1: Ethoxyresorufin-O-deethylase (EROD) Assay for CYP1A1 Activity

This assay quantifies the enzymatic activity of CYP1A1 by measuring the conversion of a non-fluorescent substrate (ethoxyresorufin) to a highly fluorescent product (resorufin). It is the gold standard for assessing the induction or inhibition of CYP1A1.

Causality: The choice of this assay is based on the direct link between AhR activation and the transcriptional upregulation of the CYP1A1 gene. Measuring the activity of the resulting enzyme provides a functional readout of the entire upstream signaling cascade.

Self-Validation: The protocol includes controls for basal activity (vehicle only), maximal induction (TCDD only), and potential quenching of the fluorescent signal by the test compound itself.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., MCF-7, Hepa-1c1c7) in 96-well, black, clear-bottom plates and allow them to adhere overnight.

-

Aspirate the medium and replace it with a fresh medium containing the test compounds: Vehicle control (e.g., 0.1% DMSO), positive control (e.g., 1 nM TCDD), and co-treatments (1 nM TCDD + varying concentrations of 3'M4'NF).

-

Incubate for 24-48 hours to allow for gene transcription and protein expression.

-

-

EROD Reaction:

-

Prepare a reaction buffer containing 7-ethoxyresorufin (e.g., 2 µM final concentration) and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., Tris-HCl).

-

Remove the treatment medium from the cells and wash gently with PBS.

-

Add the EROD reaction buffer to each well to initiate the enzymatic reaction.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence of the product, resorufin, kinetically over 15-30 minutes (Excitation: ~530 nm, Emission: ~590 nm).

-

-

Data Analysis:

-

Calculate the rate of resorufin formation (slope of the kinetic read).

-

Normalize the rates to the protein content in each well (e.g., using a BCA or Bradford assay).

-

Express the activity as pmol resorufin/min/mg protein. For inhibition studies, calculate the % inhibition relative to the TCDD-only control.

-

Protocol 2: In Vivo Micronucleus Assay

This assay is a well-established method for assessing chromosomal damage. Micronuclei are small, extra-nuclear bodies that form from chromosome fragments or whole chromosomes that lag behind during cell division.

Causality: This endpoint is chosen because B[a]P's genotoxicity stems from its bioactivated metabolites forming DNA adducts, which lead to chromosomal breaks. A reduction in micronuclei directly reflects a reduction in this upstream DNA damage.

Self-Validation: The protocol includes a vehicle control group to establish the spontaneous micronucleus frequency and a positive control group (B[a]P only) to ensure the challenge agent is effective.

Methodology:

-

Animal Dosing:

-

Use wild-type C57Bl/6 mice (or Ahr null mice for mechanistic studies). [3] * Administer treatments via an appropriate route (e.g., intraperitoneal injection).

-

Group 1 (Vehicle Control): Administer the solvent (e.g., corn oil).

-

Group 2 (Positive Control): Administer B[a]P (e.g., 150 mg/kg). [3] * Group 3 (Test Group): Co-administer B[a]P and 3'M4'NF (e.g., 60 mg/kg, delivered as a split dose). [3]2. Blood Collection:

-

At a specified time point after treatment (e.g., 48-72 hours), collect a small volume of peripheral blood from the tail vein.

-

-

Slide Preparation:

-

Apply a small drop of blood onto acridine orange-coated slides.

-

Place a coverslip over the drop to create a thin smear. The acridine orange differentially stains RNA (red) and DNA (green/yellow), allowing for the identification of young, RNA-rich reticulocytes and the DNA-containing micronuclei.

-

-

Microscopic Analysis:

-

Using a fluorescence microscope, score a predetermined number of reticulocytes (e.g., 2000) per animal for the presence of micronuclei.

-

Micronuclei should be small, round, non-refractile, and have a fluorescence intensity similar to the main nucleus.

-

-

Data Analysis:

-

Express the results as the percentage of micronucleated reticulocytes.

-

Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to compare the treatment groups.

-

Physicochemical Properties

A compound's biological activity is inextricably linked to its physical and chemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Chemical Name | 2-(3-Methoxy-4-nitrophenyl)-4H-1-benzopyran-4-one | [6] |

| Molecular Formula | C₁₆H₁₁NO₅ | [6][7][8] |

| Molecular Weight | 297.26 g/mol | [7][8] |

| Appearance | Off-White to Light Yellow Solid | [7] |

| Melting Point | >203°C (decomposes) | [7] |

| Solubility | DMSO (Slightly, Heated), Methanol (Slightly, Heated) | [7] |

| Storage Temperature | -20°C | [7] |

Conclusion and Future Directions

3'-Methoxy-4'-nitroflavone is a multifaceted molecule. While it is justifiably classified as a potent AhR antagonist, this label belies a more complex reality. Its ability to act as a weak, promoter-specific agonist and its possession of AhR-independent activities make it a fascinating and challenging research tool.

Key Takeaways:

-

Primary Mechanism: Potent, competitive antagonism of the AhR signaling pathway.

-

Secondary Mechanism: Weak, context-dependent agonist activity at specific gene promoters.

-

Biological Significance: It can prevent the bioactivation of pro-carcinogens like B[a]P but can also potentiate systemic toxicity by inhibiting detoxification pathways.

-

Unresolved Questions: The nature of its AhR-independent protective mechanisms remains to be elucidated.

Future research should focus on:

-

Elucidating AhR-Independent Pathways: Identifying the alternative molecular targets of 3'M4'NF is crucial to fully understanding its biological effects.

-

Comprehensive ADME & Toxicology: Full pharmacokinetic and toxicological studies are needed before any therapeutic potential can be seriously considered.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs could help separate the desired antagonistic effects from the partial agonist and toxic properties, potentially leading to the development of a "cleaner" AhR antagonist.

References

-

Riddick, D. S., et al. (2000). Effect of 3'-methoxy-4'-nitroflavone on benzo[a]pyrene toxicity. Aryl hydrocarbon receptor-dependent and -independent mechanisms. Biochemical Pharmacology, 60(2), 231-241. [Link]

-

Lu, Y. F., et al. (1995). Identification of 3'-methoxy-4'-nitroflavone as a pure aryl hydrocarbon (Ah) receptor antagonist and evidence for more than one form of the nuclear Ah receptor in MCF-7 human breast cancer cells. Archives of Biochemistry and Biophysics, 316(1), 470-477. [Link]

-

Zhou, J., & Gasiewicz, T. A. (2003). 3'-methoxy-4'-nitroflavone, a reported aryl hydrocarbon receptor antagonist, enhances Cyp1a1 transcription by a dioxin responsive element-dependent mechanism. Archives of Biochemistry and Biophysics, 416(1), 68-80. [Link]

-

Riddick, D. S., et al. (2000). Effect of 3′-methoxy-4′-nitroflavone on benzo[ a]pyrene toxicity. ResearchGate. [Link]

-

Chramostova, K., et al. (2007). beta-Naphthoflavone and 3'-methoxy-4'-nitroflavone exert ambiguous effects on Ah receptor-dependent cell proliferation and gene expression in rat liver 'stem-like' cells. Biochemical Pharmacology, 73(10), 1622-1634. [Link]

-

PubChem. (n.d.). 3'-Methoxy-4'-nitroflavone. National Center for Biotechnology Information. [Link]

-

Davis, J. W., et al. (2003). The aryl hydrocarbon receptor antagonist, 3'methoxy-4'nitroflavone, attenuates 2,3,7,8-tetrachlorodibenzo-p-dioxin-dependent regulation of growth factor signaling and apoptosis in the MCF-10A cell line. Toxicology and Applied Pharmacology, 188(1), 42-49. [Link]

Sources

- 1. 3'-methoxy-4'-nitroflavone, a reported aryl hydrocarbon receptor antagonist, enhances Cyp1a1 transcription by a dioxin responsive element-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. beta-Naphthoflavone and 3'-methoxy-4'-nitroflavone exert ambiguous effects on Ah receptor-dependent cell proliferation and gene expression in rat liver 'stem-like' cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of 3'-methoxy-4'-nitroflavone on benzo[a]pyrene toxicity. Aryl hydrocarbon receptor-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The aryl hydrocarbon receptor antagonist, 3'methoxy-4'nitroflavone, attenuates 2,3,7,8-tetrachlorodibenzo-p-dioxin-dependent regulation of growth factor signaling and apoptosis in the MCF-10A cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3’-Methoxy-4’-nitroflavone | CymitQuimica [cymitquimica.com]

- 7. 3'-methoxy-4'-nitroflavone [chemicalbook.com]

- 8. 3'-Methoxy-4'-nitroflavone | C16H11NO5 | CID 10017512 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3'-Methoxy-4'-nitroflavone: Synthesis, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methoxy-4'-nitroflavone is a synthetic derivative of the flavone backbone, a class of naturally occurring polyphenolic compounds renowned for their diverse pharmacological activities. This guide provides a comprehensive overview of 3'-Methoxy-4'-nitroflavone, detailing its chemical and physical properties, a robust synthesis protocol, spectral characterization, and a thorough examination of its biological significance, particularly as a modulator of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

The fundamental physicochemical properties of 3'-Methoxy-4'-nitroflavone are summarized in the table below, providing essential data for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 145370-39-4 | [1][2] |

| Molecular Formula | C₁₆H₁₁NO₅ | [3] |

| Molecular Weight | 297.26 g/mol | [3] |

| IUPAC Name | 2-(3-methoxy-4-nitrophenyl)-4H-chromen-4-one | |

| Synonyms | 2-(3-Methoxy-4-nitrophenyl)-4H-1-benzopyran-4-one, MNF | [3] |

| Appearance | Off-white to light yellow solid | |

| Melting Point | >203°C (decomposition) | |

| Solubility | Soluble in DMSO and Methanol (with heating) | |

| Topological Polar Surface Area | 81.4 Ų |

Synthesis of 3'-Methoxy-4'-nitroflavone

The synthesis of 3'-Methoxy-4'-nitroflavone can be efficiently achieved through a two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization. This approach is a well-established and versatile method for the preparation of various flavone derivatives.[4][5]

Experimental Workflow: Synthesis of 3'-Methoxy-4'-nitroflavone

Caption: Synthetic workflow for 3'-Methoxy-4'-nitroflavone.

Step-by-Step Methodology

Step 1: Synthesis of (E)-1-(2-hydroxyphenyl)-3-(3-methoxy-4-nitrophenyl)prop-2-en-1-one (Chalcone Intermediate)

-

Reaction Setup: In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1 equivalent) and 3-methoxy-4-nitrobenzaldehyde (1 equivalent) in ethanol.

-

Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents).[5]

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic. The precipitated yellow solid, the chalcone intermediate, is then collected by vacuum filtration, washed with cold water, and dried.

Step 2: Synthesis of 3'-Methoxy-4'-nitroflavone via Oxidative Cyclization

-

Reaction Setup: Dissolve the dried chalcone intermediate (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

-

Reagent Addition: Add an aqueous solution of sodium hydroxide (or another suitable base) followed by the dropwise addition of hydrogen peroxide (H₂O₂) (excess).[1]

-

Heating: Heat the reaction mixture to reflux for 2-4 hours. The reaction should be monitored by TLC to determine its completion.

-

Purification: After cooling to room temperature, the reaction mixture is poured into cold water to precipitate the crude product. The solid is collected by filtration and can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel to yield pure 3'-Methoxy-4'-nitroflavone.[6]

Spectral Characterization

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Multiple signals are expected in the aromatic region (δ 7.0-8.5 ppm). The protons on the A-ring of the chromen-4-one core will typically appear as multiplets. The protons on the B-ring (the 3-methoxy-4-nitrophenyl group) will show a characteristic substitution pattern.

-

Methoxy Protons: A singlet corresponding to the three protons of the methoxy group (-OCH₃) is expected around δ 3.9-4.1 ppm.

-

Flavone C3-H: A singlet for the proton at the C3 position of the flavone core is expected around δ 6.5-7.0 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon: The carbonyl carbon (C4) of the chromen-4-one ring is expected to resonate at approximately δ 175-180 ppm.

-

Aromatic Carbons: A series of signals in the range of δ 110-160 ppm will correspond to the aromatic carbons of the A and B rings.

-

Methoxy Carbon: The carbon of the methoxy group will appear around δ 55-60 ppm.

FT-IR Spectroscopy (Predicted):

-

C=O Stretch: A strong absorption band characteristic of the carbonyl group of the flavone will be observed around 1630-1660 cm⁻¹.

-

C=C Stretch: Aromatic C=C stretching vibrations will appear in the region of 1450-1600 cm⁻¹.

-

NO₂ Stretch: Asymmetric and symmetric stretching vibrations of the nitro group will be present around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

-

C-O Stretch: C-O stretching bands for the ether linkage will be observed in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (Predicted):

-

Molecular Ion Peak: The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 297.26).

-

Fragmentation Pattern: Common fragmentation patterns for flavones include retro-Diels-Alder (rDA) reactions of the C-ring, leading to characteristic fragment ions. The presence of the nitro and methoxy groups will also influence the fragmentation pathways.[9]

Biological Activity and Mechanism of Action

3'-Methoxy-4'-nitroflavone is primarily recognized for its activity as a modulator of the Aryl Hydrocarbon Receptor (AhR).[10][11] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of a variety of genes, including those involved in xenobiotic metabolism (e.g., cytochrome P450 enzymes like CYP1A1), cell proliferation, and immune responses.[12][13]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Initially identified as an AhR antagonist, 3'-Methoxy-4'-nitroflavone has been shown to inhibit the activity of potent AhR agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[14] It achieves this by competing for binding to the AhR, thereby preventing the translocation of the receptor to the nucleus and the subsequent transcription of target genes.

However, further research has revealed a more complex, context-dependent role for this compound.[10][11] In some cellular systems and at certain concentrations, 3'-Methoxy-4'-nitroflavone can act as a partial agonist, weakly activating the AhR and inducing the expression of some target genes, such as CYP1A1.[10] This dual agonist/antagonist activity makes it a valuable tool for dissecting the intricacies of AhR signaling and for the development of selective AhR modulators (SAhRMs) with potential therapeutic applications in immunology and oncology.

Safety and Handling

As a nitro-substituted aromatic compound, 3'-Methoxy-4'-nitroflavone should be handled with appropriate caution in a laboratory setting. While a specific Safety Data Sheet (SDS) is not widely available, general safety precautions for this class of compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and reducing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

3'-Methoxy-4'-nitroflavone is a synthetically accessible and biologically active flavone derivative that serves as a valuable chemical probe for studying the Aryl Hydrocarbon Receptor signaling pathway. Its interesting dual-activity profile as both an antagonist and a partial agonist warrants further investigation into its potential therapeutic applications. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers to further explore the chemical biology and pharmacological potential of this intriguing molecule.

References

- Algar, J.; Flynn, J. P. (1934). A New Method for the Synthesis of Flavonols. Proceedings of the Royal Irish Academy, Section B: Biological, Geological, and Chemical Science, 42B, 1-8.

-

Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC. (n.d.). Retrieved January 5, 2026, from [Link]

-

Schematic representation of AhR canonical signaling pathway. AhR forms... | Download Scientific Diagram. (n.d.). Retrieved January 5, 2026, from [Link]

-

A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. (2022). IISTE. Retrieved January 5, 2026, from [Link]

-

Signaling network map of the aryl hydrocarbon receptor - PMC. (n.d.). Retrieved January 5, 2026, from [Link]

- Application Notes and Protocols: Claisen-Schmidt Condensation for Flavonoid Synthesis. (2025). BenchChem.

-

Diagrammatic representation of Aryl hydrocarbon receptor (AhR)... (n.d.). Retrieved January 5, 2026, from [Link]

-

Algar - Flynn - Oyamada Reaction Detailed Mechanism || Organic Named Reaction || Chemistry Portal ||. (2021, April 10). YouTube. Retrieved January 5, 2026, from [Link]

-

Revisiting the Algar-Flynn-Oyamada (AFO) Reaction Mechanism: Computational and other Studies. (2024). Beilstein Archives. Retrieved January 5, 2026, from [Link]

-

SYNTHESIS OF FLAVONES FROM 2-HYDROXY ACETOPHENONE AND AROMATIC ALDEHYDE DERIVATIVES BY CONVENTIONAL METHODS AND GREEN CHEMISTRY. (2018). Innovare Academic Sciences. Retrieved January 5, 2026, from [Link]

-

Aryl hydrocarbon receptor signaling pathway | Download Scientific Diagram. (n.d.). Retrieved January 5, 2026, from [Link]

- Optimizing reaction conditions for flavone synthesis

-

Preparation of flavanones (3, 4, and 5) via Claisen-Schmidt... (n.d.). Retrieved January 5, 2026, from [Link]

-

Zhou, J., & Gasiewicz, T. A. (2003). 3'-methoxy-4'-nitroflavone, a reported aryl hydrocarbon receptor antagonist, enhances Cyp1a1 transcription by a dioxin responsive element-dependent mechanism. Archives of biochemistry and biophysics, 416(1), 68–80. [Link]

-

Algar–Flynn–Oyamada Reaction Mechanism | Organic Chemistry. (2022, February 28). YouTube. Retrieved January 5, 2026, from [Link]

-

Davis, J. W., 2nd, Melendez, J. A., & Safe, S. (2003). The aryl hydrocarbon receptor antagonist, 3'methoxy-4'nitroflavone, attenuates 2,3,7,8-tetrachlorodibenzo-p-dioxin-dependent regulation of growth factor signaling and apoptosis in the MCF-10A cell line. Toxicology and applied pharmacology, 188(1), 42–49. [Link]

-

Synthesis of 5-subsituted flavonols via the Algar-Flynn-Oyamada (AFO) reaction: The mechanistic implication | Request PDF. (n.d.). Retrieved January 5, 2026, from [Link]

-

Vondrácek, J., Gáliková, B., Krcmár, P., & Machala, M. (2007). Beta-naphthoflavone and 3'-methoxy-4'-nitroflavone exert ambiguous effects on Ah receptor-dependent cell proliferation and gene expression in rat liver 'stem-like' cells. Biochemical pharmacology, 73(10), 1622–1634. [Link]

-

Supporting information for - The Royal Society of Chemistry. (n.d.). Retrieved January 5, 2026, from [Link]

-

Supplementary Information File. (n.d.). Retrieved January 5, 2026, from [Link]

-

3-Methoxyflavone | C16H12O3 | CID 146013 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

-

Murray, I. A., Flaveny, C. A., Chiaro, C. R., Strom, S. C., Di-Poi, N., & Perdew, G. H. (2010). Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2',4'-Trimethoxyflavone. Journal of Pharmacology and Experimental Therapeutics, 332(1), 135-144. [Link]

-

The Aryl Hydrocarbon Receptor and Its Crosstalk: A Chemopreventive Target of Naturally Occurring and Modified Phytochemicals. (2022). MDPI. Retrieved January 5, 2026, from [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.). Retrieved January 5, 2026, from [Link]

-

Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. (2018, November 15). YouTube. Retrieved January 5, 2026, from [Link]

-

Shimada, T., Nagayoshi, H., & Yamazaki, H. (2020). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 50(10), 1150-1160. [Link]

-

NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & - PharmacologyOnLine - SILAE. (2020, December 30). Retrieved January 5, 2026, from [Link]

-

Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2019). MDPI. Retrieved January 5, 2026, from [Link]

-

1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232) - Human Metabolome Database. (n.d.). Retrieved January 5, 2026, from [Link]

-

3'-Methoxy-4'-nitroflavone | C16H11NO5 | CID 10017512 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

- 1. Algar–Flynn–Oyamada reaction - Wikipedia [en.wikipedia.org]

- 2. 3'-Methoxy-4'-nitroflavone | C16H11NO5 | CID 10017512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3’-Methoxy-4’-nitroflavone | CymitQuimica [cymitquimica.com]

- 4. iiste.org [iiste.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. 3-Methoxyflavone | C16H12O3 | CID 146013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 3'-methoxy-4'-nitroflavone, a reported aryl hydrocarbon receptor antagonist, enhances Cyp1a1 transcription by a dioxin responsive element-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. beta-Naphthoflavone and 3'-methoxy-4'-nitroflavone exert ambiguous effects on Ah receptor-dependent cell proliferation and gene expression in rat liver 'stem-like' cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The aryl hydrocarbon receptor antagonist, 3'methoxy-4'nitroflavone, attenuates 2,3,7,8-tetrachlorodibenzo-p-dioxin-dependent regulation of growth factor signaling and apoptosis in the MCF-10A cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of 3'-Methoxy-4'-nitroflavone: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key methodologies associated with 3'-Methoxy-4'-nitroflavone. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and biological application of this potent aryl hydrocarbon receptor (AhR) antagonist. This document delves into the seminal research that first identified its biological activity, provides a detailed, plausible synthesis protocol based on established organic chemistry principles, and outlines its mechanism of action. Furthermore, it includes essential physicochemical and spectroscopic data for its characterization and discusses its significance as a tool in toxicological and pharmacological research.

Introduction: The Emergence of a Potent Aryl Hydrocarbon Receptor Antagonist

Flavones, a class of flavonoids, are naturally occurring compounds that have long been a subject of interest in medicinal chemistry due to their diverse biological activities.[1] The core structure of flavones, 2-phenylchromen-4-one, has been a scaffold for the synthesis of numerous derivatives with a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.[1] Within this vast family of compounds, 3'-Methoxy-4'-nitroflavone (Figure 1) has emerged as a significant synthetic flavone, primarily recognized for its potent and specific antagonism of the aryl hydrocarbon receptor (AhR).

The AhR is a ligand-activated transcription factor that plays a crucial role in mediating the toxic effects of a variety of environmental pollutants, most notably 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[2] Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as dioxin-responsive elements (DREs), leading to the altered expression of a battery of genes, including the cytochrome P450 enzyme, CYP1A1.[3] The discovery of molecules that can modulate the AhR signaling pathway is of paramount importance for both toxicological studies and the development of potential therapeutic agents.

This guide will trace the scientific journey of 3'-Methoxy-4'-nitroflavone, from its initial synthesis and characterization to its establishment as a valuable tool for investigating AhR-mediated biological processes.

Discovery and Historical Context

The pivotal moment in the scientific history of 3'-Methoxy-4'-nitroflavone came in 1995 with the publication by Lu et al. in Archives of Biochemistry and Biophysics.[2] This seminal work identified 3'-Methoxy-4'-nitroflavone as a "pure" aryl hydrocarbon receptor antagonist. The study systematically investigated the competitive binding of a series of substituted flavones to the rat cytosolic Ah receptor. Among the compounds tested, 3'-Methoxy-4'-nitroflavone exhibited a remarkably high binding affinity, with a reported IC50 value of 2.27 nM.[2] This high affinity, coupled with its antagonistic activity, distinguished it from other flavones that were either agonists or had significantly lower binding affinities.

The research by Lu et al. was instrumental in establishing 3'-Methoxy-4'-nitroflavone as a standard tool for researchers studying the AhR pathway. Its ability to competitively inhibit the binding of potent agonists like TCDD allowed for the dissection of AhR-dependent and -independent mechanisms of toxicity and cellular responses.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3'-Methoxy-4'-nitroflavone is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| IUPAC Name | 2-(3-methoxy-4-nitrophenyl)-4H-chromen-4-one | [4] |

| Molecular Formula | C₁₆H₁₁NO₅ | [5] |

| Molecular Weight | 297.26 g/mol | [5] |

| CAS Number | 145370-39-4 | [4] |

| Appearance | Off-White to Light Yellow Solid | [5] |

| Melting Point | >203°C (decomposes) | [5] |

| Solubility | Slightly soluble in DMSO (heated) and Methanol (heated) | [5] |

Synthesis of 3'-Methoxy-4'-nitroflavone: A Detailed Protocol

While the original synthesis by Lu et al. is a cornerstone, this section provides a detailed, two-step experimental protocol for the synthesis of 3'-Methoxy-4'-nitroflavone, based on well-established and reliable methods in flavonoid chemistry: the Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization.

Step 1: Synthesis of 2'-Hydroxy-3-methoxy-4-nitrochalcone (Chalcone Intermediate)

This step involves the base-catalyzed Claisen-Schmidt condensation of 2'-hydroxyacetophenone and 3-methoxy-4-nitrobenzaldehyde.

Materials:

-

2'-Hydroxyacetophenone

-

3-Methoxy-4-nitrobenzaldehyde

-

Potassium hydroxide (KOH)

-

Ethanol (EtOH)

-

Distilled water

-

Hydrochloric acid (HCl), dilute solution

Procedure:

-

In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1 equivalent) and 3-methoxy-4-nitrobenzaldehyde (1 equivalent) in ethanol.

-

Cool the solution in an ice bath and slowly add a 50% aqueous solution of potassium hydroxide dropwise with constant stirring.

-

Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid until the pH is acidic.

-

A yellow precipitate of 2'-Hydroxy-3-methoxy-4-nitrochalcone will form.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.

-

The crude chalcone can be purified by recrystallization from ethanol.

Step 2: Oxidative Cyclization to 3'-Methoxy-4'-nitroflavone

The synthesized chalcone is then cyclized to the final flavone product using an oxidative agent, such as iodine in dimethyl sulfoxide (DMSO).

Materials:

-

2'-Hydroxy-3-methoxy-4-nitrochalcone

-

Iodine (I₂)

-

Dimethyl sulfoxide (DMSO)

-

Saturated sodium thiosulfate solution

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve the purified 2'-Hydroxy-3-methoxy-4-nitrochalcone (1 equivalent) in DMSO in a round-bottom flask.

-

Add a catalytic amount of iodine (e.g., 0.1 equivalents) to the solution.

-

Heat the reaction mixture to 120-140°C and stir for 4-6 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a saturated solution of sodium thiosulfate to quench the excess iodine.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 3'-Methoxy-4'-nitroflavone can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate).

Caption: Workflow for the synthesis of 3'-Methoxy-4'-nitroflavone.

Spectroscopic Characterization

The identity and purity of the synthesized 3'-Methoxy-4'-nitroflavone must be confirmed through spectroscopic analysis. Below are the expected characteristic spectral data.

| Technique | Expected Data |

| ¹H NMR | Expected signals for aromatic protons on the flavone backbone and the substituted phenyl ring, as well as a singlet for the methoxy group protons. The specific chemical shifts and coupling constants would need to be determined experimentally. |

| ¹³C NMR | Expected signals for the carbonyl carbon, olefinic carbons of the pyrone ring, and all aromatic carbons. The carbon attached to the methoxy group would appear at a characteristic downfield shift. |

| FT-IR (KBr, cm⁻¹) | Characteristic absorption bands for the C=O (ketone) stretch of the flavone, C=C stretching of the aromatic rings, C-O-C stretching of the ether linkage, and the symmetric and asymmetric stretching of the nitro group. |

| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight of 297.26 g/mol would be expected, along with characteristic fragmentation patterns. |

Mechanism of Action: Aryl Hydrocarbon Receptor Antagonism

3'-Methoxy-4'-nitroflavone exerts its primary biological effect by acting as a competitive antagonist of the aryl hydrocarbon receptor.[2] The mechanism of its action can be summarized as follows:

-

Competitive Binding: 3'-Methoxy-4'-nitroflavone binds to the ligand-binding pocket of the cytosolic AhR with high affinity.[2] This binding is competitive, meaning it prevents the binding of AhR agonists such as TCDD.

-

Inhibition of Nuclear Translocation: By occupying the ligand-binding site, 3'-Methoxy-4'-nitroflavone prevents the conformational changes in the AhR that are necessary for its translocation from the cytoplasm to the nucleus.

-

Prevention of DRE Binding: As the AhR fails to translocate to the nucleus, it cannot form a heterodimer with ARNT. Consequently, the AhR-ARNT complex cannot bind to DREs in the promoter regions of target genes.

-

Suppression of Gene Transcription: The ultimate result is the suppression of the transcriptional activation of AhR-responsive genes, such as CYP1A1.[3]

It is important to note that some studies suggest that under certain conditions and at high concentrations, 3'-Methoxy-4'-nitroflavone may exhibit weak partial agonist activity.[3] This highlights the context-dependent nature of its interaction with the AhR signaling pathway.

Caption: Mechanism of AhR antagonism by 3'-Methoxy-4'-nitroflavone.

Applications in Research and Drug Development

The potent and specific AhR antagonist activity of 3'-Methoxy-4'-nitroflavone has made it an invaluable tool in several areas of research:

-

Toxicology: It is widely used to determine whether the toxic effects of environmental chemicals are mediated through the AhR pathway. By co-administering a suspected toxicant with 3'-Methoxy-4'-nitroflavone, researchers can assess if the antagonistic action mitigates the toxic response.

-

Cancer Research: The AhR has been implicated in the development and progression of certain cancers. 3'-Methoxy-4'-nitroflavone is used to investigate the role of AhR signaling in cancer cell proliferation, apoptosis, and metastasis.[6]

-

Immunology: The AhR is known to play a role in immune regulation. 3'-Methoxy-4'-nitroflavone is employed to study the involvement of the AhR in immune cell differentiation and function.

-

Drug Discovery: As an AhR antagonist, 3'-Methoxy-4'-nitroflavone serves as a lead compound for the development of more potent and selective AhR modulators with potential therapeutic applications in areas such as cancer and inflammatory diseases.

Conclusion

Since its definitive characterization as a potent aryl hydrocarbon receptor antagonist in 1995, 3'-Methoxy-4'-nitroflavone has become an indispensable chemical probe in the fields of toxicology, pharmacology, and molecular biology. Its ability to specifically block the AhR signaling pathway has provided researchers with a powerful tool to elucidate the complex roles of this receptor in health and disease. This technical guide has provided a comprehensive overview of its discovery, a detailed synthesis protocol, and an explanation of its mechanism of action, underscoring its continued importance in scientific research and its potential as a scaffold for the development of future therapeutics.

References

-

Zhou, J., & Gasiewicz, T. A. (2003). 3'-methoxy-4'-nitroflavone, a reported aryl hydrocarbon receptor antagonist, enhances Cyp1a1 transcription by a dioxin responsive element-dependent mechanism. Archives of biochemistry and biophysics, 416(1), 68-80. [Link]

-

Davis, J. W., & Safe, S. (2003). The aryl hydrocarbon receptor antagonist, 3'methoxy-4'nitroflavone, attenuates 2,3,7,8-tetrachlorodibenzo-p-dioxin-dependent regulation of growth factor signaling and apoptosis in the MCF-10A cell line. Toxicology and applied pharmacology, 188(1), 42-49. [Link]

-

Lu, Y. F., Santostefano, M., Cunningham, B. D., Threadgill, M. D., & Safe, S. (1995). Identification of 3'-methoxy-4'-nitroflavone as a pure aryl hydrocarbon (Ah) receptor antagonist and evidence for more than one form of the nuclear Ah receptor in MCF-7 human breast cancer cells. Archives of biochemistry and biophysics, 316(1), 470-477. [Link]

-

PubChem. (n.d.). 3'-Methoxy-4'-nitroflavone. Retrieved from [Link]

-

Murray, I. A., Perdew, G. H., & Patterson, A. D. (2014). The aryl hydrocarbon receptor: a key bridging molecule of external and internal chemical signals. Journal of Biological Chemistry, 289(23), 15998-16005. [Link]

-

Smith, K. J., Murray, I. A., & Perdew, G. H. (2011). Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone. Journal of Pharmacology and Experimental Therapeutics, 338(1), 318-327. [Link]

-

Bansal, M., Kaur, K., Tomar, J., & Kumar, L. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research, 1(6), 1-4. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3'-Methoxy-4'-nitroflavone | C16H11NO5 | CID 10017512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3'-methoxy-4'-nitroflavone [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

The Therapeutic Potential of 3'-Methoxy-4'-nitroflavone: A Technical Guide for Drug Development Professionals

Introduction: Unveiling a Novel Modulator of the Aryl Hydrocarbon Receptor Pathway

Flavonoids, a diverse class of polyphenolic compounds ubiquitously found in nature, have long been a focal point of pharmacological research due to their broad spectrum of biological activities. Within this vast family, synthetic derivatives offer the potential for enhanced potency and target specificity. This technical guide provides an in-depth exploration of 3'-Methoxy-4'-nitroflavone (3M4NF), a synthetic flavone that has emerged as a potent modulator of the aryl hydrocarbon receptor (AhR) signaling pathway. While initially characterized as a pure AhR antagonist, accumulating evidence suggests a more nuanced role, with context-dependent partial agonist activities that open up intriguing therapeutic possibilities.[1][2]

This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed analysis of 3M4NF's mechanism of action, preclinical evidence for its therapeutic applications, and practical guidance on its synthesis and experimental evaluation. By synthesizing the current scientific literature, we aim to provide a solid foundation for future investigations into the clinical utility of this promising compound.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its development as a therapeutic agent.

| Property | Value | Source |

| Chemical Name | 2-(3-methoxy-4-nitrophenyl)-4H-1-benzopyran-4-one | [3] |

| Synonyms | 3'-Methoxy-4'-nitroflavone, MNF | [3] |

| Molecular Formula | C₁₆H₁₁NO₅ | [3] |

| Molecular Weight | 297.26 g/mol | [4] |

| Appearance | Off-White to Light Yellow Solid | [5] |

| Melting Point | >203°C (decomposes) | [5] |

| Solubility | Slightly soluble in DMSO (with heating) and Methanol (with heating) | [5] |

Synthesis of 3'-Methoxy-4'-nitroflavone

The synthesis of 3'-Methoxy-4'-nitroflavone, like many flavones, can be achieved through a multi-step process, typically involving the formation of a chalcone intermediate followed by oxidative cyclization. While a specific, detailed protocol for 3M4NF is not extensively published, a general and reliable synthetic strategy can be extrapolated from established methods for analogous flavones.[6][7]

Conceptual Synthetic Workflow

Figure 1: Conceptual workflow for the synthesis of 3'-Methoxy-4'-nitroflavone.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of the Chalcone Intermediate (1-(2-hydroxyphenyl)-3-(3-methoxy-4-nitrophenyl)prop-2-en-1-one)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2'-hydroxyacetophenone (1 equivalent) and 3-methoxy-4-nitrobenzaldehyde (1 equivalent) in ethanol.

-

Base Addition: Slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (e.g., 40-50% w/v), to the stirred solution at room temperature. The reaction mixture will typically develop a deep color.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is usually complete within a few hours.

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

-

Purification: Filter the precipitated solid, wash with cold water until the washings are neutral, and dry. The crude chalcone can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Oxidative Cyclization to 3'-Methoxy-4'-nitroflavone

-

Reaction Setup: Dissolve the purified chalcone intermediate (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO) or pyridine.

-

Oxidizing Agent: Add a catalytic amount of an oxidizing agent, such as iodine (I₂), to the solution.

-

Heating: Heat the reaction mixture at reflux for several hours.

-

Reaction Monitoring: Monitor the disappearance of the chalcone and the formation of the flavone by TLC.

-

Work-up: After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine. The precipitated solid is the crude 3'-Methoxy-4'-nitroflavone.

-

Purification: Filter the solid, wash with water, and dry. Further purification can be achieved by column chromatography on silica gel followed by recrystallization.

Mechanism of Action: A Complex Interplay with the Aryl Hydrocarbon Receptor

The primary molecular target of 3'-Methoxy-4'-nitroflavone is the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating the expression of a wide array of genes, including those involved in xenobiotic metabolism, cell cycle control, and immune responses.[1]

AhR Signaling Pathway and the Role of 3M4NF

Figure 2: The Aryl Hydrocarbon Receptor (AhR) signaling pathway and the antagonistic action of 3'-Methoxy-4'-nitroflavone (3M4NF).

In its inactive state, the AhR resides in the cytoplasm as part of a multiprotein complex that includes heat shock protein 90 (Hsp90) and the AhR-interacting protein (AIP). Upon binding of an agonist, such as the potent environmental toxicant 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AhR undergoes a conformational change, dissociates from the complex, and translocates to the nucleus. In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as dioxin response elements (DREs) in the promoter regions of target genes, leading to their transcriptional activation.[1]

3'-Methoxy-4'-nitroflavone primarily functions as a competitive antagonist of the AhR.[2] It binds to the receptor but fails to induce the full conformational changes required for efficient nuclear translocation and transcriptional activation. By occupying the ligand-binding pocket, 3M4NF effectively blocks the binding of AhR agonists like TCDD, thereby inhibiting the downstream signaling cascade.[2]

However, it is crucial to note that the action of 3M4NF is not always purely antagonistic. Some studies have reported weak or partial agonist activity, particularly at higher concentrations or in specific cellular contexts.[1][8] This suggests that 3M4NF may induce a suboptimal conformational change in the AhR that allows for a low level of nuclear translocation and gene transcription. This dual activity is a critical consideration for its therapeutic development.

Potential Therapeutic Applications

The ability of 3'-Methoxy-4'-nitroflavone to modulate the AhR pathway underpins its potential in several therapeutic areas, most notably in oncology.

Oncology: A Targeted Approach to Cancer Therapy

The AhR is increasingly recognized as a significant player in tumorigenesis, with its role being highly context-dependent. In some cancers, AhR activation promotes proliferation and metastasis, while in others, it can have tumor-suppressive effects.[9] The potential of 3M4NF in cancer therapy lies in its ability to antagonize the pro-tumorigenic effects of AhR activation.

-

Counteracting Environmental Carcinogens: Many environmental pollutants, such as polycyclic aromatic hydrocarbons (PAHs) found in cigarette smoke and air pollution, are potent AhR agonists and pro-carcinogens. 3M4NF has been shown to attenuate the genotoxicity of benzo[a]pyrene, a well-known PAH, in vivo, suggesting a potential role in cancer chemoprevention.[10]

-

Modulating Apoptosis: The AhR agonist TCDD has been shown to protect certain cancer cells from apoptosis (programmed cell death). Studies have demonstrated that 3M4NF can attenuate this TCDD-dependent inhibition of apoptosis, thereby sensitizing cancer cells to cell death signals.[11]

-

Inhibition of Cell Proliferation: In some cancer cell lines, 3M4NF has been shown to induce AhR-dependent cell proliferation.[8] This seemingly contradictory effect underscores the complexity of AhR signaling and highlights the need for careful evaluation of 3M4NF's effects in specific cancer types.

Neuroprotection: An Inferred Potential

While direct evidence for the neuroprotective effects of 3'-Methoxy-4'-nitroflavone is currently limited, the broader class of flavonoids, including many methoxylated derivatives, has demonstrated significant neuroprotective properties. These effects are often attributed to their antioxidant and anti-inflammatory activities, as well as their ability to modulate key signaling pathways involved in neuronal survival.[12][13]

-

Inhibition of Oxidative Stress: Flavonoids are well-known for their ability to scavenge free radicals and reduce oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[11][13]

-

Modulation of Signaling Pathways: Methoxyflavones have been shown to exert neuroprotective effects by modulating pathways such as the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.[11]

-

Inhibition of Parthanatos: Structurally related methoxyflavones have been identified as inhibitors of parthanatos, a form of programmed cell death involved in neurodegeneration.[6]

Given these precedents, it is plausible that 3M4NF may also possess neuroprotective properties, and this represents a promising avenue for future research.

Anti-inflammatory Effects: Beyond AhR Antagonism

Chronic inflammation is a hallmark of many diseases, and flavonoids are known to possess potent anti-inflammatory properties.[14] The anti-inflammatory effects of many flavonoids are mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK.[11][15] While the AhR itself is a regulator of immune responses, the potential for 3M4NF to exert anti-inflammatory effects independent of its AhR antagonism warrants investigation. The presence of the methoxy group is a structural feature that has been associated with the anti-inflammatory activity of some flavonoids.[14]

Pharmacokinetics and Bioavailability: Considerations for In Vivo Studies

A significant hurdle in the clinical translation of many flavonoids is their poor oral bioavailability.[16] Methoxyflavones, in general, exhibit low aqueous solubility, which can limit their absorption from the gastrointestinal tract.[17]

Pharmacokinetic studies of other methoxyflavones in animal models have revealed that they are often rapidly metabolized through demethylation, sulfation, and glucuronidation, leading to low systemic exposure of the parent compound.[1]

Key Considerations for Preclinical Development:

-

Formulation Strategies: To improve the oral bioavailability of 3M4NF for in vivo studies, formulation strategies such as the use of co-solvents, cyclodextrins, or nanoformulations should be considered to enhance its solubility and dissolution rate.[17]

-

Route of Administration: For initial in vivo proof-of-concept studies, intraperitoneal or intravenous administration may be necessary to bypass the limitations of oral absorption.

-

Metabolite Profiling: It is essential to characterize the metabolic fate of 3M4NF to understand whether its therapeutic effects are attributable to the parent compound or its metabolites.

Experimental Protocols for Evaluating 3'-Methoxy-4'-nitroflavone

To facilitate further research into the therapeutic potential of 3M4NF, this section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments.

In Vitro AhR Reporter Gene Assay

This assay is fundamental for characterizing the AhR agonist or antagonist activity of a compound.

-

Cell Culture: Culture a suitable cell line stably transfected with an AhR-responsive reporter gene construct (e.g., a luciferase reporter driven by a DRE-containing promoter).

-

Compound Treatment:

-

Agonist Assay: Treat the cells with varying concentrations of 3M4NF alone.

-

Antagonist Assay: Co-treat the cells with a fixed concentration of a known AhR agonist (e.g., TCDD) and varying concentrations of 3M4NF.

-

-

Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for reporter gene expression.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize luciferase activity to a control (e.g., total protein concentration) and plot the dose-response curves to determine EC₅₀ (for agonist activity) or IC₅₀ (for antagonist activity).

In Vivo Xenograft Tumor Model

This model is crucial for evaluating the anti-cancer efficacy of 3M4NF in a living organism.

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of a relevant human cancer cell line (e.g., one known to have pro-tumorigenic AhR signaling) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Measure tumor volume regularly using calipers.

-

Treatment: Once tumors are established, randomize the mice into treatment groups:

-

Vehicle control

-

3M4NF (administered via a suitable route, e.g., oral gavage or intraperitoneal injection)

-

Positive control (a standard-of-care chemotherapy agent, if applicable)

-

-

Efficacy Assessment: Continue treatment for a predetermined period and monitor tumor growth. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

-

Data Analysis: Compare tumor growth rates and final tumor weights between the treatment groups to assess the efficacy of 3M4NF.

Future Directions and Concluding Remarks

3'-Methoxy-4'-nitroflavone represents a compelling lead compound for the development of novel therapeutics, particularly in the field of oncology. Its well-defined mechanism of action as an AhR modulator provides a strong rationale for its further investigation. However, several key areas require further exploration to fully realize its clinical potential:

-

Toxicology: A comprehensive toxicological profile of 3M4NF is essential to establish its safety for in vivo and potential clinical use.[18][19][20]

-

Pharmacokinetics: Detailed pharmacokinetic studies are needed to optimize its formulation and dosing regimen for improved bioavailability.

-

Broadening Therapeutic Scope: Investigations into its potential neuroprotective and anti-inflammatory effects are warranted, given the activities of structurally related flavonoids.

-

In Vivo Efficacy: Further in vivo studies in relevant disease models are crucial to validate its therapeutic efficacy.

References

- 1. Targeting aryl hydrocarbon receptor to prevent cancer in barrier organs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 3’-Methoxy-4’-nitroflavone | CymitQuimica [cymitquimica.com]

- 4. 3'-Methoxy-4'-nitroflavone | C16H11NO5 | CID 10017512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3'-methoxy-4'-nitroflavone [chemicalbook.com]

- 6. npaa.in [npaa.in]

- 7. researchgate.net [researchgate.net]

- 8. cbijournal.com [cbijournal.com]

- 9. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 10. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Flavonoids as Prospective Neuroprotectants and Their Therapeutic Propensity in Aging Associated Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oatext.com [oatext.com]

- 14. Antiinflammatory activity of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Silico Identification of an Aryl Hydrocarbon Receptor Antagonist with Biological Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. youtube.com [youtube.com]

Unveiling the Nuances of Aryl Hydrocarbon Receptor Modulation: A Technical Guide to 3'-Methoxy-4'-nitroflavone as a Weak Agonist